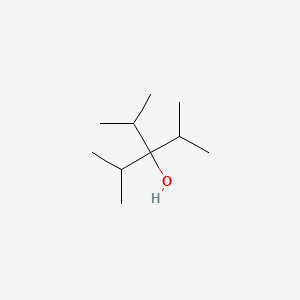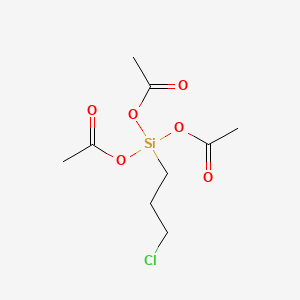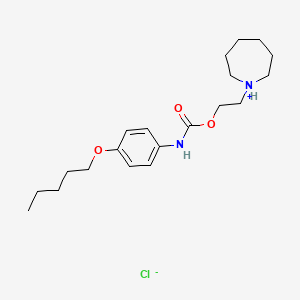
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves several stepsThe final step involves the esterification with 2-(hexahydro-1H-azepin-1-yl)ethyl and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, as well as the use of specific catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester .
Uniqueness
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
60558-13-6 |
|---|---|
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-4-5-7-14-22;/h9-12H,2-8,13-17H2,1H3,(H,21,23);1H |
Clave InChI |
OXTRQPSIBFMCQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



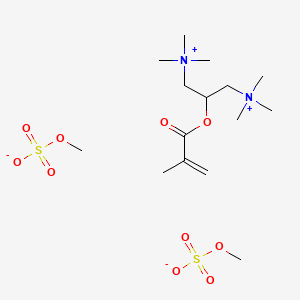
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)

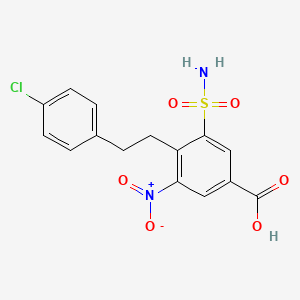

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)
